2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
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Overview
Description
- This compound, also known as 2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide , belongs to the class of acetanilide derivatives.
- Its chemical formula is C₁₆H₁₃ClF₃NO₂ , and its molecular weight is approximately 343.7 g/mol .
- The compound features a chlorinated phenoxy group, an oxadiazole ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving chlorination, condensation, and functional group transformations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: Investigating its biological activity, toxicity, and potential as a pharmacophore.
Medicine: It may serve as a lead compound for drug development.
Industry: Applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other acetanilide derivatives, such as and , share structural similarities.
Uniqueness: The combination of the chlorinated phenoxy group and the oxadiazole ring sets this compound apart.
Properties
Molecular Formula |
C21H22ClN3O3 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(2)25(20(26)13-27-18-10-9-17(22)11-15(18)3)12-19-23-21(24-28-19)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
AOEVERBPOMFHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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